3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol

Catalog No.
S13605619
CAS No.
M.F
C7H18N2O2
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)p...

Product Name

3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol

IUPAC Name

2-(aminomethyl)-3-[2-hydroxyethyl(methyl)amino]propan-1-ol

Molecular Formula

C7H18N2O2

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C7H18N2O2/c1-9(2-3-10)5-7(4-8)6-11/h7,10-11H,2-6,8H2,1H3

InChI Key

YKROODDDSALRAZ-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)CC(CN)CO

3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol is an organic compound classified as an alkanolamine. Its molecular formula is C7H18N2O2C_7H_{18}N_2O_2, and it has a molecular weight of approximately 162.23 g/mol. The compound features a complex structure that includes both amino and hydroxyl functional groups, contributing to its chemical reactivity and biological activity. The IUPAC name for this compound is 2-(aminomethyl)-3-[2-hydroxyethyl(methyl)amino]propan-1-ol, and its canonical SMILES representation is CN(CCO)CC(CN)CO .

  • Oxidation: This compound can be oxidized to form oxides or ketones using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction to yield amines or alcohols, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The compound can engage in nucleophilic substitution reactions, leading to the formation of various derivatives when reacted with alkyl halides or acyl chlorides.

The specific products formed depend on the reagents and conditions employed during these reactions.

3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol exhibits several biological activities, primarily due to its role as a buffer in biochemical assays. It helps maintain pH levels in solutions, which is crucial for enzyme kinetics studies. Additionally, it may interact with specific enzymes or receptors in medicinal applications, contributing to its utility in drug synthesis and development.

The synthesis of 3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol can be achieved through various methods:

  • Hydrogenation of 2-aminoisobutyric acid: This method typically involves using palladium on carbon as a catalyst under high pressure and temperature conditions.
  • Continuous flow reactors: In industrial applications, continuous flow reactors are often employed to optimize reaction conditions for high conversion rates and minimal by-products. The final product is purified through distillation or crystallization techniques.

This compound has diverse applications across different fields:

  • Chemistry: It serves as a precursor in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Biology: Used in enzyme kinetics studies and as a buffer in biochemical assays.
  • Medicine: Acts as an intermediate in the production of drugs such as ambuphylline and pamabrom.
  • Industry: Employed in formulating cosmetics and personal care products, as well as serving as a pH adjuster in various industrial processes.

The interaction studies involving 3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol focus on its biochemical roles. As a buffer, it stabilizes pH levels, which is critical for enzyme activity. In medicinal contexts, it may interact with specific molecular targets, influencing drug efficacy and safety profiles. Research continues to explore these interactions to better understand the compound's role in biological systems.

Several compounds share structural similarities with 3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Amino-2-methylpropan-1-olC4H11NOC_4H_{11}NOSimpler structure; used as a buffer solution
3-Amino-2-methylpropan-1-olC5H13NC_5H_{13}NLacks the hydroxyethyl group; used in pharmaceuticals
1-Amino-2-methylpropan-2-olC5H13NOC_5H_{13}NOContains a tertiary amine; utilized in cosmetic formulations
3-HydroxypropylamineC3H9NC_3H_{9}NDifferent functional groups; involved in polymer synthesis

These compounds differ mainly in their functional groups and structural complexity, which influences their reactivity and applications. The unique combination of amino and hydroxyl groups in 3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol enhances its versatility in both chemical synthesis and biological applications .

XLogP3

-1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

162.136827821 g/mol

Monoisotopic Mass

162.136827821 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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